molecular formula C13H17NO5 B179885 4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid CAS No. 180976-98-1

4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid

Cat. No. B179885
M. Wt: 267.28 g/mol
InChI Key: KVXONAJLCIBQKV-UHFFFAOYSA-N
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Description

“4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid” is a chemical compound with the molecular formula C12H15NO4 . It is also known by other names such as Boc-4-Abz-OH, 4-(Boc-amino)benzoic acid, and 4-Tert-Butoxycarbonylamino-Benzoic Acid . The compound is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The InChI code for the compound is InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can be used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 237.25 g/mol . More detailed physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

Parabens and Environmental Impact

  • Parabens, which are esters of para-hydroxybenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, including methylparaben and propylparaben, have been found to be present at low concentrations in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. Research highlights the need for further studies to understand the toxicity of chlorinated by-products of parabens, which may have implications for the study and environmental management of similar benzoic acid derivatives (Haman et al., 2015).

Pharmacological Properties of Vanillic Acid

  • Vanillic acid, a dihydroxybenzoic acid analog, has been recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. The exploration of its pharmacological impact on oxidative stress-induced neurodegeneration suggests potential applications in treating various diseases. This aligns with the broader research interest in benzoic acid derivatives for their medicinal and therapeutic properties (Ingole et al., 2021).

Gallic Acid and Inflammatory Diseases

  • The study of gallic acid, another benzoic acid derivative, for its anti-inflammatory mechanisms involves the MAPK and NF-κB signaling pathways. This research supports the potential of benzoic acid derivatives in developing treatments for inflammation-related diseases. Gallic acid's pharmacological activities could offer insights into similar applications for "4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid" (Bai et al., 2020).

Divalent Metal Salts of p-Aminobenzoic Acid

  • Research on divalent metal salts of p-aminobenzoic acid for the synthesis of ionic polymers introduces potential applications in materials science. These studies could provide a foundation for exploring the use of "4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid" in developing new materials with integrated metal components (Matsuda, 1997).

Analytical Methods for Antioxidant Activity

  • The critical presentation of tests used to determine the antioxidant activity of compounds, including those based on the transfer of hydrogen atoms and electrons, highlights the relevance of analytical methods in evaluating the properties of benzoic acid derivatives and similar compounds. This area of research could be pertinent to assessing the antioxidant potential of "4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid" (Munteanu & Apetrei, 2021).

Safety And Hazards

While specific safety and hazard information for this compound was not found in the retrieved documents, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The use of Boc-protected amino acids in the synthesis of dipeptides represents a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a potential future direction .

properties

IUPAC Name

3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-6-5-8(11(15)16)7-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXONAJLCIBQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572726
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid

CAS RN

180976-98-1
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-3-methoxybenzoic acid (1 g, 5.98 mmol) was reacted according to the same procedure as that used in the process for preparing N-BOC-4-aminobenzoic acid. The resulting solid was recrystallized from ethyl acetate and hexanes to provide the desired product (1.5 g) as tan crystals: m.p. 176-178° C.; 1H NMR (CD3OD) d 1.52 (9H, s), 3.92 (3H, s), 7.56 (1H, s), 7.62 (1H, d, J=8.4 Hz), 7.96 (1H, s), 8.03 (1H, d, J=8.4 Hz); 13C NMR (CD3OD) d 28.53, 56.35, 81.78, 112.01, 118.58, 124.20, 125.76, 133.84, 149.04, 154.20, 169.60; HRMS Calc. for C13H17NO5, 267.1107; Found, 267.1103.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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